molecular formula C6H11BrClN B2370768 4-(Bromomethylidene)piperidine;hydrochloride CAS No. 2413867-79-3

4-(Bromomethylidene)piperidine;hydrochloride

Cat. No.: B2370768
CAS No.: 2413867-79-3
M. Wt: 212.52
InChI Key: WTVGCHMBQCGLSZ-UHFFFAOYSA-N
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Description

4-(Bromomethylidene)piperidine;hydrochloride is a chemical compound with the molecular formula C6H10BrN·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its bromomethylidene group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethylidene)piperidine;hydrochloride typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization or distillation techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethylidene)piperidine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

4-(Bromomethylidene)piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethylidene)piperidine;hydrochloride involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Bromopiperidine: A related compound with a bromine atom attached to the piperidine ring.

    4-(Trifluoromethyl)piperidine: Another derivative with a trifluoromethyl group instead of a bromomethylidene group.

    4-Hydroxypiperidine: A hydroxyl-substituted piperidine derivative

Uniqueness: 4-(Bromomethylidene)piperidine;hydrochloride is unique due to its bromomethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

4-(bromomethylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-5-6-1-3-8-4-2-6;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMVLQLBGCQJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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